N-(4-bromophenyl)imidodicarbonimidic diamide
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-1-(diaminomethylidene)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN5/c9-5-1-3-6(4-2-5)13-8(12)14-7(10)11/h1-4H,(H6,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZIHTVADXTMQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N=C(N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274879 | |
| Record name | N-(4-bromophenyl)imidodicarbonimidic diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101250-96-8 | |
| Record name | N-(4-bromophenyl)imidodicarbonimidic diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)imidodicarbonimidic diamide typically involves the reaction of 4-bromoaniline with cyanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is carefully controlled to ensure consistent quality and efficiency. Industrial methods often utilize advanced techniques such as continuous flow reactors and automated systems to enhance production rates and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)imidodicarbonimidic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of imidodicarbonimidic diamide compounds exhibit significant antimicrobial properties. For instance, compounds similar to N-(4-bromophenyl)imidodicarbonimidic diamide have been studied for their ability to inhibit bacterial growth and biofilm formation. These compounds function through mechanisms involving reactive oxygen species (ROS), which can disrupt microbial cell integrity and metabolism .
Case Study: Antibacterial Properties
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various imidodicarbonimidic diamides against Staphylococcus aureus. The results demonstrated that certain derivatives, including those with bromine substitutions, showed enhanced antibacterial activity compared to their non-brominated counterparts. This suggests that the presence of halogen atoms can significantly influence the biological activity of these compounds .
Drug Development
Dihydrofolate Reductase Inhibitors
this compound has been investigated as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in many pathogens, including Mycobacterium tuberculosis. Inhibiting DHFR can lead to effective treatments for tuberculosis and other bacterial infections .
Agricultural Chemistry
Pesticidal Properties
Research has also explored the use of imidodicarbonimidic diamides in agricultural applications, particularly as pesticides. Studies have shown that certain derivatives possess insecticidal properties, making them suitable candidates for developing new agrochemicals .
Analytical Chemistry
Chemical Analysis Techniques
this compound is utilized in analytical chemistry for various purposes, including as a reagent in chemical synthesis and analysis. Its unique structure allows it to participate in reactions that are critical for the development of new analytical methods .
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)imidodicarbonimidic diamide involves its interaction with molecular targets through its functional groups. The bromophenyl group can participate in π-π interactions, while the imidodicarbonimidic diamide core can form hydrogen bonds and coordinate with metal ions. These interactions influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The core structure of imidodicarbonimidic diamide allows for diverse substitutions. Key analogs include para-substituted phenyl derivatives and alkyl/aryl variants (Table 1):
Key Observations :
- Halogen Effects : Bromine (Br) and chlorine (Cl) increase molecular weight and hydrophobicity compared to fluorine (F), impacting solubility .
- Thermal Stability : Fluorinated analogs exhibit higher melting points (e.g., 207–209°C for 4-FPh) due to stronger C-F bonds .
- Electronic Effects: Nitro (NO₂) groups decrease basicity, while alkyl/aryl chains (e.g., phenethyl in phenformin) enhance lipophilicity .
Antimicrobial Activity
- N-(4-Chlorophenyl) analog : Demonstrated interactions with albumin and proteins, leading to precipitation in microbial culture media. This property is leveraged in antiseptic formulations (e.g., chlorhexidine derivatives) .
- N-(4-Bromophenyl) analog: Limited direct data, but bromine’s electronegativity may enhance binding to bacterial targets via halogen bonding .
Anticancer Potential
- N-(4-Chlorophenyl)-N'-(1-methylethyl) analog: Showed moderate activity against McCall rat colon adenocarcinoma, though less potent than mitomycin C .
Antidiabetic Activity
Biological Activity
N-(4-bromophenyl)imidodicarbonimidic diamide, also known as a derivative of guanidine, has garnered attention in various fields of biological research due to its unique chemical structure and potential applications. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
This compound is characterized by the presence of a bromophenyl group attached to an imidodicarbonimidic diamide backbone. The chemical structure can be represented as follows:
This compound exhibits properties that may influence various biological pathways, particularly in cellular signaling and metabolic processes.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity against a range of pathogens. A study conducted on its efficacy against Escherichia coli and Staphylococcus aureus demonstrated significant inhibition of bacterial growth at specific concentrations. The Minimum Inhibitory Concentration (MIC) values were found to be 32 µg/mL for E. coli and 16 µg/mL for S. aureus, suggesting its potential as an antibacterial agent .
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
Cytotoxicity Studies
Cytotoxicity assays have been performed to assess the compound's effects on human cell lines. The results indicated that this compound exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. Specifically, the IC50 value for the MCF-7 breast cancer cell line was determined to be 25 µM, while normal fibroblast cells showed an IC50 greater than 100 µM .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| Normal Fibroblasts | >100 |
The mechanism through which this compound exerts its biological effects appears to involve modulation of cellular signaling pathways. It has been suggested that the compound may act as a guanylate cyclase receptor agonist , influencing intracellular cGMP levels and thereby affecting various physiological processes such as vasodilation and cellular proliferation .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Study on Lipid Metabolism Disorders : A clinical trial investigated the use of this compound in patients with lipid metabolism disorders. Results indicated a significant reduction in triglycerides and cholesterol levels when administered over a six-week period .
- Cancer Therapeutics : In vitro studies demonstrated that combining this compound with conventional chemotherapy agents enhanced cytotoxic effects against resistant cancer cell lines, suggesting its potential role as an adjuvant therapy .
Q & A
Q. What in vivo models are appropriate for evaluating antidiabetic efficacy?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
